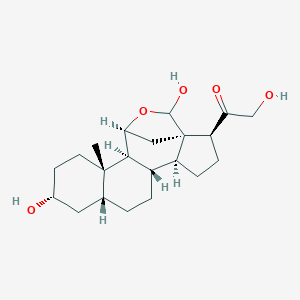
Tetrahydroaldosterone
Overview
Description
Tetrahydroaldosterone is a significant metabolite of aldosterone, a hormone produced by the adrenal cortex. It plays a crucial role in the regulation of electrolyte and water balance in the body. This compound is often used as a biomarker for aldosterone secretion and is involved in various physiological and pathological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydroaldosterone can be synthesized through the reduction of aldosterone. The process involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions to achieve the desired reduction .
Industrial Production Methods: In industrial settings, this compound is typically produced through enzymatic hydrolysis followed by extraction and purification. The process involves the use of specific enzymes to hydrolyze aldosterone, followed by extraction using solvents like alcohol and ether. The compound is then purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Tetrahydroaldosterone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glyoxal derivatives using oxidizing agents like copper (II) acetate.
Reduction: As mentioned, it is a reduction product of aldosterone.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Copper (II) acetate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride are used as reducing agents.
Substitution: Various reagents depending on the desired substitution reaction.
Major Products:
Oxidation: Glyoxal derivatives.
Reduction: this compound itself is a reduction product.
Substitution: Products vary based on the substituents introduced.
Scientific Research Applications
Tetrahydroaldosterone has several scientific research applications:
Chemistry: It is used as a reference compound in the study of steroid metabolism and synthesis.
Biology: It serves as a biomarker for aldosterone secretion and is used in studies related to the renin-angiotensin-aldosterone system.
Medicine: It is used in the diagnosis and monitoring of conditions like primary aldosteronism and hypertension
Industry: It is used in the production of diagnostic kits and assays for aldosterone-related studies.
Mechanism of Action
Tetrahydroaldosterone exerts its effects by interacting with mineralocorticoid receptors in the kidney. This interaction leads to the regulation of sodium and potassium balance by increasing sodium reabsorption and potassium excretion. The compound also influences the secretion of hydrogen ions, thereby regulating acid-base balance in the body .
Comparison with Similar Compounds
Aldosterone: The parent compound from which tetrahydroaldosterone is derived.
Corticosterone: Another steroid hormone with similar functions in electrolyte balance.
Deoxycorticosterone: A precursor in the biosynthesis of aldosterone.
Uniqueness: this compound is unique in its role as a major metabolite of aldosterone, reflecting up to 45% of aldosterone secretion. Its urinary excretion provides a reliable index of daily aldosterone production, making it a valuable biomarker for conditions like primary aldosteronism .
Properties
IUPAC Name |
1-[(1R,2S,5S,6S,9R,11R,14S,15S,16S)-11,18-dihydroxy-14-methyl-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadecan-2-yl]-2-hydroxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O5/c1-20-7-6-12(23)8-11(20)2-3-13-14-4-5-15(16(24)10-22)21(14)9-17(18(13)20)26-19(21)25/h11-15,17-19,22-23,25H,2-10H2,1H3/t11-,12-,13+,14+,15-,17+,18-,19?,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEYOKPHRJVBQO-FPXQBPFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C4CC5(C3CCC5C(=O)CO)C(O4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2[C@@H]4C[C@]5([C@H]3CC[C@@H]5C(=O)CO)C(O4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10928807 | |
| Record name | 3,18,21-Trihydroxy-11,18-epoxypregnan-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13489-75-3 | |
| Record name | Tetrahydroaldosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013489753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,18,21-Trihydroxy-11,18-epoxypregnan-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13489-75-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is tetrahydroaldosterone (3α,5β-tetrahydroaldosterone) and why is it important in aldosterone research?
A: this compound (3α,5β-tetrahydroaldosterone) is a major metabolite of the mineralocorticoid hormone aldosterone. [] It is formed primarily in the liver through the action of 5β-reductase enzymes. [, ] Measuring urinary this compound provides valuable insights into the daily production of aldosterone, making it a useful tool in diagnosing conditions like primary aldosteronism. [, , , ]
Q2: How does the excretion of this compound compare to other aldosterone metabolites?
A: this compound represents a significant portion of total urinary aldosterone metabolites, accounting for 15-40% of aldosterone excretion. [] This is considerably higher than the 5-15% represented by aldosterone-18-glucuronide, another commonly measured metabolite. [] Consequently, measuring this compound often provides a more accurate reflection of aldosterone secretion than measuring aldosterone-18-glucuronide. []
Q3: Are there situations where this compound levels might not accurately reflect aldosterone secretion?
A: Yes, certain factors can influence the accuracy of this compound as a marker for aldosterone secretion. Pharmacological manipulation of the renin-angiotensin-aldosterone system can alter the fractional excretion of this compound. For instance, diuretics like hydrochlorothiazide can decrease the ratio of this compound to aldosterone secretion rate, while angiotensin-converting enzyme inhibitors can have the opposite effect. [] Additionally, alterations in liver function or conditions affecting the gut microbiome might influence the conversion of aldosterone to this compound. [, ]
Q4: What specific enzymatic pathways are involved in this compound synthesis?
A: The formation of this compound primarily occurs in the liver and involves two key steps: reduction of the A-ring of aldosterone and conjugation with glucuronic acid. [, ] 5β-Reductase enzymes play a crucial role in the first step, converting aldosterone to 3α,5β-tetrahydroaldosterone. [, ] Subsequently, UDP-glucuronosyltransferases, particularly UGT2B7, catalyze the conjugation of this compound with glucuronic acid, enhancing its water solubility for excretion. []
Q5: How does dietary sodium intake affect the metabolism of aldosterone, specifically the formation of this compound?
A: Dietary sodium intake influences the enzymatic pathways responsible for aldosterone metabolism. High sodium intake promotes the 5β-reductase pathway, leading to increased synthesis of 3α,5β-tetrahydroaldosterone. [] Conversely, a low sodium diet stimulates the 5α-reductase pathway, favoring the production of 5α-dihydroaldosterone and 3β,5α-tetrahydroaldosterone, along with other polar metabolites. [] This suggests that dietary sodium, beyond its regulatory role in aldosterone synthesis, can modulate enzymes involved in aldosterone metabolism.
Q6: What analytical techniques are commonly employed to measure this compound levels?
A: Several analytical methods have been developed and validated for the accurate quantification of this compound in urine. Gas chromatography coupled with mass spectrometry (GC/MS) offers high sensitivity and specificity for this compound analysis. [, , ] High-performance liquid chromatography (HPLC) combined with fluorescence detection [, ] or chemiluminescence detection [, ] provides alternative approaches for sensitive and precise measurements of this compound in urine samples.
Q7: How does the metabolism of aldosterone differ between species?
A: Aldosterone metabolism exhibits species-specific variations. For instance, the bullfrog primarily metabolizes aldosterone to 3β-hydroxy-5β-tetrahydroaldosterone, excreted as both free steroid and a glucuronic acid conjugate. [] In contrast, the dominant urinary metabolites in humans are 3α,5β-tetrahydroaldosterone-3-glucuronide and aldosterone-18-oxo-glucuronide. [] These differences highlight the importance of considering species-specific metabolic pathways when interpreting aldosterone research findings.
Q8: Beyond primary aldosteronism, are there other clinical conditions where alterations in this compound excretion might be observed?
A: Yes, alterations in this compound excretion can occur in various clinical scenarios. For example, children with nephrotic syndrome often exhibit increased levels of this compound, reflecting hyperaldosteronism associated with edema. [] Preterm infants, particularly during the first few weeks of life, show a distinctive pattern of this compound excretion, with initially low levels followed by a significant increase associated with the establishment of sodium balance. [, ] These findings underscore the importance of considering the clinical context when interpreting this compound measurements.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


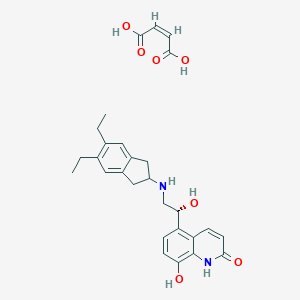

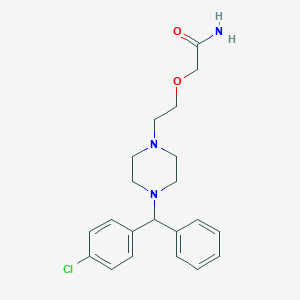

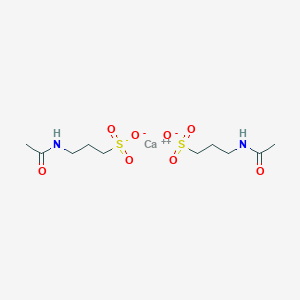
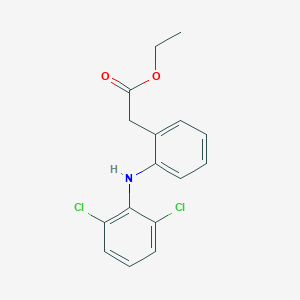
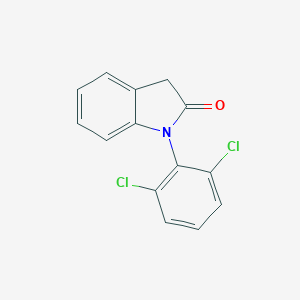
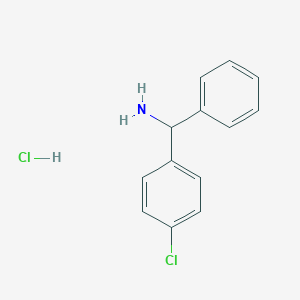
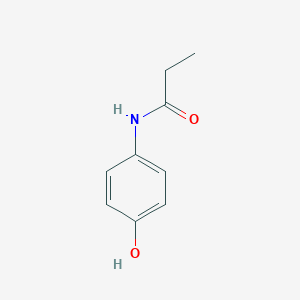
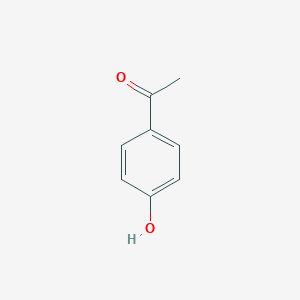
![4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B195520.png)


![2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole](/img/structure/B195534.png)
